1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes with trifluoromethyl diazo compounds. One common method is the reaction of diethyl 1,1-cyclopropanedicarboxylate with trifluoromethyl diazoacetate under the influence of a rhodium catalyst . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: A similar compound with a methyl ester group instead of a carboxylic acid group.
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the pyrazole ring but shares the trifluoromethyl and cyclopropane carboxylic acid moieties.
Uniqueness
1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7F3N2O2 |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
1-[1-(trifluoromethyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)13-4-5(3-12-13)7(1-2-7)6(14)15/h3-4H,1-2H2,(H,14,15) |
InChI Key |
HDMKCLUBCUPIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN(N=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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